Butyl 3-(chlorosulfonyl)propanoate
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Overview
Description
Butyl 3-(chlorosulfonyl)propanoate is an organic compound with the molecular formula C₇H₁₃ClO₄S. It is a type of ester, characterized by the presence of a butyl group attached to the oxygen atom of the ester functional group, and a chlorosulfonyl group attached to the propanoate chain. This compound is primarily used in research and development, particularly in the fields of organic synthesis and chemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl 3-(chlorosulfonyl)propanoate typically involves the esterification of 3-(chlorosulfonyl)propanoic acid with butanol. This reaction is usually catalyzed by an acid, such as sulfuric acid, and requires heating to facilitate the esterification process . The reaction can be represented as follows:
3-(chlorosulfonyl)propanoic acid+butanolH2SO4butyl 3-(chlorosulfonyl)propanoate+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been employed to achieve more sustainable and versatile synthesis compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Butyl 3-(chlorosulfonyl)propanoate undergoes various chemical reactions, including:
Substitution: The chlorosulfonyl group can be substituted by nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Substitution: Nucleophiles such as amines or alcohols under mild to moderate conditions.
Major Products
Hydrolysis: 3-(chlorosulfonyl)propanoic acid and butanol.
Substitution: Various derivatives depending on the nucleophile used.
Scientific Research Applications
Butyl 3-(chlorosulfonyl)propanoate is used in several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: It is used in the development of new drugs and therapeutic agents.
Material Science: It is employed in the synthesis of specialized polymers and materials.
Mechanism of Action
The mechanism of action of butyl 3-(chlorosulfonyl)propanoate involves its reactivity with nucleophiles due to the presence of the chlorosulfonyl group. This group is highly electrophilic, making it susceptible to nucleophilic attack, which leads to the formation of various derivatives . The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
Similar Compounds
Butyl propanoate: Lacks the chlorosulfonyl group, making it less reactive in nucleophilic substitution reactions.
Ethyl 3-(chlorosulfonyl)propanoate: Similar structure but with an ethyl group instead of a butyl group, leading to different physical properties and reactivity.
Uniqueness
Butyl 3-(chlorosulfonyl)propanoate is unique due to the presence of both the butyl ester and chlorosulfonyl functional groups, which confer distinct reactivity and applications in organic synthesis and material science .
Properties
Molecular Formula |
C7H13ClO4S |
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Molecular Weight |
228.69 g/mol |
IUPAC Name |
butyl 3-chlorosulfonylpropanoate |
InChI |
InChI=1S/C7H13ClO4S/c1-2-3-5-12-7(9)4-6-13(8,10)11/h2-6H2,1H3 |
InChI Key |
TZZSCEHQOFWBLN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)CCS(=O)(=O)Cl |
Origin of Product |
United States |
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